
Azobenzene-D10
Overview
Description
Azobenzene-D10 is a deuterated derivative of azobenzene, where the hydrogen atoms are replaced with deuterium. This compound is known for its photoisomerization properties, making it a valuable tool in various scientific fields, including photopharmacology and materials science. The deuteration enhances its performance by improving light sensitivity, photoswitch efficiency, and kinetics .
Preparation Methods
Azobenzene-D10 can be synthesized using several methods. The classical methods for the synthesis of azobenzenes include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds.
Mills Reaction: This reaction occurs between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
For industrial production, continuous flow synthesis via the Baeyer-Mills reaction is often employed. This method allows for the efficient production of large quantities of azobenzene derivatives .
Chemical Reactions Analysis
Azobenzene-D10 undergoes various chemical reactions, including:
Oxidation: Azobenzene can be oxidized to form azoxybenzene.
Reduction: Hydrogenation of azobenzene results in the formation of diphenylhydrazine.
Substitution: Azobenzene can participate in substitution reactions, such as the coupling with diazonium salts.
Common reagents used in these reactions include zinc for reduction and boron trihalides for Lewis acid-base reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Photopharmacology
Overview
Photopharmacology utilizes light-sensitive compounds to control biological functions. Azobenzene derivatives, including Azobenzene-D10, serve as essential components in this field due to their ability to undergo reversible photoisomerization.
Enhanced Performance through Deuteration
Recent studies have demonstrated that deuteration significantly improves the performance of azobenzene-based photoswitches. Specifically, this compound exhibits:
- Higher Light Sensitivity : The molar extinction coefficient for this compound is increased by over 50% compared to its hydrogenated form, enhancing its effectiveness in light-driven applications .
- Improved Photoswitch Efficiency : The switching kinetics of this compound are accelerated, with faster trans-to-cis and cis-to-trans conversion rates observed in live cell environments .
- Applications in Ion Channel Control : Deuterated azobenzenes have been successfully used to optically control ion channels and G protein-coupled receptors, paving the way for advanced therapeutic strategies in neuromodulation and vision restoration .
Optical Data Storage
Azo-polymers and Their Applications
Azobenzene-containing polymers (azo-polymers) have attracted attention for their potential applications in optical data storage and photochemical switches. Key features include:
- Surface Relief Gratings (SRGs) : Azo-polymers can form SRGs when exposed to interfering laser beams due to the reversible photoisomerization of azobenzene groups. These gratings are stable below the glass transition temperature of the polymers and can be erased optically or thermally .
- Fluorescent Micropatterns : Recent advancements have allowed the combination of holographic techniques with azo-polymers to create fluorescent and rewritable micropatterns. This innovation opens new avenues for organic light-emitting devices and optical information recording .
Material Science
Polymer Blends and Composites
The integration of this compound into polymer matrices enhances their mechanical and thermal properties. Studies indicate that:
- Increased Thermal Stability : The introduction of azobenzene chromophores into high glass transition temperature polymers improves the stability of SRGs, making them suitable for long-term applications in data storage .
- Nonlinear Optical Materials : Azo-polymers are also being explored for their nonlinear optical properties, which could lead to advancements in photonic devices and optical switches .
Case Studies
Mechanism of Action
The primary mechanism of action for azobenzene-D10 is its reversible photoisomerization between the trans and cis forms. Upon exposure to UV light, trans-azobenzene converts to its cis-isomer, and this process can be reversed by visible light or heat . This photoisomerization affects the chemical, mechanical, and electro-optic properties of materials containing azobenzene .
Comparison with Similar Compounds
Azobenzene-D10 is unique due to its deuteration, which enhances its photochemical properties compared to non-deuterated azobenzene . Similar compounds include:
Dithienylethenes: These compounds also exhibit photoisomerization but have different structural and electronic properties.
Hemithioindigo: Another class of photoswitches with distinct photochemical behavior.
This compound stands out due to its improved light sensitivity and efficiency, making it a superior choice for applications requiring precise control of light-responsive behavior .
Biological Activity
Azobenzene-D10, a deuterated derivative of azobenzene, has garnered attention in recent years due to its enhanced biological activity and photophysical properties. This article explores the biological activity of this compound, focusing on its applications in photopharmacology, drug delivery systems, and antimicrobial properties.
Overview of this compound
Azobenzene compounds are well-known for their ability to undergo reversible isomerization between trans and cis forms upon exposure to light. The introduction of deuterium in this compound modifies its physical and chemical properties, potentially enhancing its performance in various biological applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reduction of deuterated nitrobenzene using zinc as a reducing agent in refluxing methanol. The yields for this compound synthesis have been reported at approximately 45% . Characterization through UV/Vis spectroscopy indicates that the maximum absorbance wavelength remains at 322 nm, with an increased extinction coefficient (ε) due to deuteration—showing values of 32,000 M⁻¹ cm⁻¹ compared to 20,800 M⁻¹ cm⁻¹ for its non-deuterated counterpart .
Photopharmacological Applications
This compound shows promise as a photopharmacological agent, particularly in targeted drug delivery systems. A study highlighted the use of an azobenzene scaffold in a theranostic drug delivery system that exhibited selective targeting towards aggressive tumor phenotypes under hypoxic conditions. The azobenzene moiety served as both a fluorescence quencher and a nitrogen mustard deactivator, allowing for enhanced therapeutic efficacy .
Case Study: Hypoxia-Mediated Drug Delivery
- Mechanism : The azobenzene component undergoes azoreduction under hypoxic conditions, resulting in the release of active therapeutic agents at the tumor site.
- Results : In vivo experiments demonstrated significant tumor growth reduction compared to controls. Ex vivo analysis confirmed normalization of angiogenic markers and reduced cell proliferation .
Antimicrobial Activity
Research indicates that azobenzenes possess various biological activities, including antimicrobial properties. A study assessed the antimicrobial efficacy of several azobenzene derivatives against gram-positive and gram-negative bacteria. Notably, this compound exhibited selective activity against Staphylococcus aureus with inhibition zones ranging from 11-14 mm .
Key Findings on Antimicrobial Efficacy
Compound | Target Organism | Inhibition Zone (mm) | Mechanism of Action |
---|---|---|---|
This compound | S. aureus | 11-14 | Disruption of cell wall integrity |
Fluorinated Derivatives | E. coli, S. enterica | Variable | Electron-withdrawing effects enhance binding |
Azo-quinolone Compounds | Various Bacteria | Up to 35 | Binding to DNA gyrase |
Properties
IUPAC Name |
bis(2,3,4,5,6-pentadeuteriophenyl)diazene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLAVOWQYNRWNQ-LHNTUAQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N=NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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